5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound also features amino, chlorobenzyl, fluorobenzyl, and carboxamide functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne
Introduction of the Benzyl Groups: The benzyl groups can be introduced through nucleophilic substitution reactions. For instance, 4-chlorobenzyl chloride and 3-fluorobenzyl chloride can react with the triazole intermediate in the presence of a base such as potassium carbonate.
Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine. The carboxamide group is typically formed by reacting the corresponding carboxylic acid with an amine or ammonia in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its diverse functional groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-(3-fluorobenzyl
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O/c18-13-6-4-11(5-7-13)9-21-17(25)15-16(20)24(23-22-15)10-12-2-1-3-14(19)8-12/h1-8H,9-10,20H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUNTVKDDNVEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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